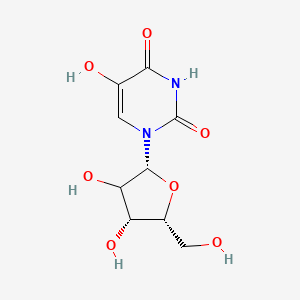

5-Hydroxy-arabinouridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O7 |

|---|---|

Molecular Weight |

260.20 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5+,6?,8-/m1/s1 |

InChI Key |

QXDXBKZJFLRLCM-CAXIXURWSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-arabinouridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-hydroxy-arabinouridine, a modified nucleoside of interest in medicinal chemistry and drug development. Due to the absence of a direct, published synthesis for this specific compound, this document outlines a rational, multi-step approach based on established chemical transformations of related nucleosides. Detailed experimental protocols for each proposed step are provided, along with expected characterization data for key intermediates and the final product.

Introduction

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. Modifications to both the sugar moiety and the nucleobase can lead to compounds with improved therapeutic indices, altered mechanisms of action, and novel biological activities. This compound combines two key structural modifications: an arabinose sugar in place of ribose and a hydroxyl group at the 5-position of the uracil (B121893) base. The arabinose configuration is known to confer metabolic stability and can alter the substrate specificity for various enzymes involved in nucleic acid metabolism. The 5-hydroxyuracil (B1221707) modification is a known product of oxidative damage to RNA and is of interest for its potential role in cellular signaling and its impact on nucleic acid structure and function. The synthesis and characterization of this compound are, therefore, of significant interest for the exploration of new therapeutic agents.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing from the readily available starting material, uridine (B1682114). The overall strategy involves the epimerization of the 2'-hydroxyl group of uridine to form arabinouridine, followed by protection of the sugar hydroxyls, selective bromination of the uracil ring at the 5-position, subsequent conversion of the bromo-substituent to a hydroxyl group, and final deprotection to yield the target molecule.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of Arabinouridine (ara-U) from Uridine

This two-step, one-pot procedure involves the formation of a 2,2'-anhydrouridine intermediate, followed by hydrolysis to yield arabinouridine.

-

Materials: Uridine, Diphenyl carbonate, Sodium bicarbonate, Dimethylformamide (DMF), Water.

-

Procedure:

-

To a solution of uridine (1 eq) in anhydrous DMF, add diphenyl carbonate (1.5 eq).

-

Heat the mixture to 150 °C for 30 minutes under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and add a catalytic amount of sodium bicarbonate.

-

Add water to the reaction mixture and heat to 100 °C for 1 hour to effect hydrolysis of the anhydro intermediate.

-

Cool the solution and concentrate under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography to yield arabinouridine.

-

Step 3: Protection of Arabinouridine

To enable selective modification of the uracil base, the hydroxyl groups of the arabinose sugar must be protected. A common method is the formation of silyl (B83357) ethers.

-

Materials: Arabinouridine, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), Anhydrous Pyridine.

-

Procedure:

-

Dissolve arabinouridine (1 eq) in anhydrous pyridine.

-

Add imidazole (3.5 eq) and TBDMSCl (3.3 eq) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with methanol (B129727) and concentrate the mixture under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the fully protected arabinouridine.

-

Step 4: 5-Bromination of Protected Arabinouridine

The protected arabinouridine is then subjected to electrophilic bromination at the C5 position of the uracil ring.

-

Materials: Protected arabinouridine, 1,3-Dibromo-5,5-dimethylhydantoin (DBH), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the protected arabinouridine (1 eq) in anhydrous DCM.

-

Add DBH (1.1 eq) to the solution.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 5-bromo-protected-arabinouridine.

-

Step 5: Conversion of 5-Bromo to 5-Hydroxy Group (Proposed)

This step is a proposed pathway, as a direct conversion on this specific substrate is not well-documented. One plausible approach involves a nucleophilic substitution with a protected hydroxide (B78521) equivalent, such as benzyloxide, followed by hydrogenolysis.

-

Materials: 5-Bromo-protected-arabinouridine, Sodium benzyloxide, Anhydrous DMF, Palladium on carbon (Pd/C), Hydrogen gas.

-

Procedure (Part A - Benzylation):

-

Dissolve 5-bromo-protected-arabinouridine (1 eq) in anhydrous DMF.

-

Add sodium benzyloxide (1.5 eq) and heat the mixture to 80-100 °C.

-

Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with water.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by silica gel chromatography to obtain 5-benzyloxy-protected-arabinouridine.

-

-

Procedure (Part B - Debenzylation):

-

Dissolve the 5-benzyloxy intermediate in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under an atmosphere of hydrogen gas for 4-6 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield the 5-hydroxy-protected-arabinouridine.

-

Step 6: Deprotection of this compound

The final step is the removal of the silyl protecting groups from the sugar moiety.

-

Materials: 5-Hydroxy-protected-arabinouridine, Tetrabutylammonium fluoride (B91410) (TBAF), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the 5-hydroxy-protected-arabinouridine in THF.

-

Add a 1M solution of TBAF in THF (3.5 eq).

-

Stir the reaction at room temperature for 2-4 hours.

-

Concentrate the reaction mixture and purify the residue by silica gel column chromatography or recrystallization to obtain the final product, this compound.

-

Characterization Data

The following tables summarize the expected characterization data for the key intermediates and the final product. Since this compound is a novel compound, the data for the final product are predicted based on the structures of the intermediates and related known compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Uridine | C₉H₁₂N₂O₆ | 244.20 | White crystalline solid |

| Arabinouridine | C₉H₁₂N₂O₆ | 244.20 | White solid |

| 5-Bromo-arabinouridine | C₉H₁₁BrN₂O₆ | 323.10 | White to off-white solid |

| This compound | C₉H₁₂N₂O₇ | 260.20 | Expected to be a white solid |

Table 2: ¹H NMR Spectral Data (Expected Chemical Shifts in δ ppm)

| Proton | Uridine (in D₂O) | Arabinouridine (in D₂O) | 5-Bromo-arabinouridine (in DMSO-d₆) | This compound (Predicted, in D₂O) |

| H-6 | 7.88 (d) | 7.90 (d) | 8.25 (s) | ~7.5 (s) |

| H-5 | 5.91 (d) | 5.93 (d) | - | - |

| H-1' | 5.89 (d) | 6.15 (d) | 5.95 (d) | ~6.1 (d) |

| H-2' | 4.35 (t) | 4.10 (t) | 4.05 (t) | ~4.1 (t) |

| H-3' | 4.25 (t) | 3.95 (t) | 3.85 (t) | ~3.9 (t) |

| H-4' | 4.15 (q) | 3.90 (q) | 3.75 (q) | ~3.9 (q) |

| H-5'a, 5'b | 3.85 (m), 3.75 (m) | 3.70 (m) | 3.60 (m), 3.50 (m) | ~3.7 (m) |

Table 3: ¹³C NMR Spectral Data (Expected Chemical Shifts in δ ppm)

| Carbon | Uridine (in D₂O) | Arabinouridine (in D₂O) | 5-Bromo-arabinouridine (in DMSO-d₆) | This compound (Predicted, in D₂O) |

| C-2 | 152.1 | 151.9 | 150.5 | ~152 |

| C-4 | 166.5 | 166.3 | 159.8 | ~165 |

| C-5 | 102.5 | 102.7 | 97.0 | ~125 (C-OH) |

| C-6 | 142.3 | 142.1 | 141.5 | ~135 |

| C-1' | 90.1 | 87.5 | 87.9 | ~87 |

| C-2' | 74.2 | 75.8 | 75.5 | ~76 |

| C-3' | 69.8 | 75.1 | 74.8 | ~75 |

| C-4' | 84.7 | 84.5 | 85.0 | ~84 |

| C-5' | 60.9 | 61.2 | 60.5 | ~61 |

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |

| Uridine | ESI | 245.07 | 243.06 |

| Arabinouridine | ESI | 245.07 | 243.06 |

| 5-Bromo-arabinouridine | ESI | 322.98 / 324.98 | 320.97 / 322.97 |

| This compound | ESI | 261.07 | 259.05 |

Conclusion

This technical guide outlines a feasible, albeit partially theoretical, synthetic route to this compound. The proposed pathway leverages well-established methodologies in nucleoside chemistry for the synthesis of the arabinouridine precursor and for the modification of the uracil base. While the conversion of the 5-bromo to a 5-hydroxyl group requires further experimental validation for this specific substrate, the proposed methods are based on sound chemical principles. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers embarking on the synthesis of this novel and potentially bioactive nucleoside analogue. Successful synthesis and subsequent biological evaluation of this compound will contribute to the expanding library of modified nucleosides for drug discovery and chemical biology.

The Biological Function of 5-Hydroxy-arabinouridine in tRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, function, and the overall fidelity of protein synthesis. Among these is the hydroxylation of uridine (B1682114) at the 5-position of the uracil (B121893) base, forming 5-hydroxyuridine (B57132) (ho⁵U), a key intermediate in the biosynthesis of other wobble uridine modifications in bacteria. This technical guide provides an in-depth exploration of the biological role of 5-hydroxyuridine in tRNA, with a particular focus on its biosynthesis, its impact on tRNA conformation and codon recognition, and the experimental methodologies used for its characterization. While the term 5-hydroxy-arabinouridine was specified, the predominant and biologically relevant modification in this context is 5-hydroxyuridine. This document will focus on the well-established role of 5-hydroxyuridine in tRNA biology.

Introduction

Transfer RNAs are central to the process of translation, acting as adaptor molecules that decode the messenger RNA (mRNA) codons and deliver the corresponding amino acids to the ribosome. The accuracy of this process is heavily reliant on the precise chemical structure of tRNA, which is fine-tuned by a vast array of post-transcriptional modifications. These modifications, particularly those in the anticodon loop, play a crucial role in modulating codon-anticodon interactions and ensuring translational fidelity.

One such modification is 5-hydroxyuridine (ho⁵U), found at the wobble position (position 34) of certain bacterial tRNAs. This modification is a precursor to more complex modifications, such as 5-methoxyuridine (B57755) (mo⁵U) and 5-methoxycarbonylmethoxyuridine (mcmo⁵U). The presence of these modifications at the wobble position expands the decoding capacity of tRNA, allowing a single tRNA species to recognize multiple codons. This guide will delve into the known biological functions of ho⁵U, the enzymatic pathways responsible for its synthesis, and the techniques employed to study its impact on tRNA and translation.

Biosynthesis of 5-Hydroxyuridine in tRNA

The formation of 5-hydroxyuridine at position 34 of tRNA is a crucial first step in a cascade of modifications that enhance translational efficiency. This hydroxylation is catalyzed by distinct enzymatic pathways in different bacteria.

In Gram-negative bacteria such as Escherichia coli, the biosynthesis of ho⁵U is carried out by the oxygen-dependent enzyme TrhO or the prephenate-dependent enzyme TrhP[1]. Subsequently, ho⁵U is converted to 5-carboxymethoxyuridine (cmo⁵U) by the enzymes CmoA and CmoB, utilizing carboxy-S-adenosylmethionine (cxSAM) as a donor[1]. Further methylation by CmoM can then produce 5-methoxycarbonylmethoxyuridine (mcmo⁵U)[1].

In Gram-positive bacteria like Bacillus subtilis, ho⁵U is methylated to 5-methoxyuridine (mo⁵U) by the SAM-dependent methyltransferase TrmR[1]. The genes required for the initial hydroxylation to ho⁵U in B. subtilis are found in the yrrMNO operon, with YrrN and YrrO being homologs of peptidase U32 family genes. In E. coli, the gene yegQ, another peptidase U32 homolog, and the ferredoxin YfhL are involved in ho⁵U synthesis. These pathways often involve Fe-S cluster proteins, highlighting the importance of iron-sulfur biochemistry in tRNA modification.

Biosynthesis Pathway of 5-Methoxyuridine and 5-Carboxymethoxyuridine

Caption: Biosynthesis of ho⁵U and its derivatives in bacteria.

Impact of 5-Hydroxyuridine on tRNA Structure and Function

The modification of uridine to 5-hydroxyuridine at the wobble position has significant consequences for the conformational dynamics of the anticodon loop and, consequently, its decoding properties.

Conformational Flexibility

Proton NMR studies have revealed that the ribose ring of 5-hydroxyuridine 5'-monophosphate (pxo⁵U) exhibits a preference for the C2'-endo conformation over the C3'-endo form. This is in contrast to unmodified uridine 5'-monophosphate, which shows a slight preference for the C3'-endo form. This conformational flexibility is believed to be crucial for the expanded wobble pairing capabilities of tRNAs containing ho⁵U derivatives.

| Nucleoside 5'-Monophosphate | Enthalpy Difference (ΔH) between C2'-endo and C3'-endo forms (kcal/mol) |

| Unmodified Uridine (pU) | 0.1 |

| 5-Hydroxyuridine (pxo⁵U) | -0.7 |

| 5-Methyl-2-thiouridine (pxm⁵s²U) | 1.1 |

| Data from Yokoyama et al. |

The negative enthalpy difference for pxo⁵U indicates that the C2'-endo form is more stable, contributing to the conformational flexibility that allows for non-canonical base pairing.

Codon Recognition

The primary function of 5-hydroxyuridine and its derivatives (collectively known as xo⁵U-type modifications) is to expand the decoding capacity of tRNA at the wobble position. While an unmodified uridine at the wobble position primarily recognizes codons ending in adenosine (B11128) (A) and guanosine (B1672433) (G), tRNAs with xo⁵U modifications can recognize codons ending in A, G, and uridine (U). This expanded recognition is attributed to the increased conformational flexibility of the anticodon loop conferred by the modification. In some instances, xo⁵U-modified tRNAs can even recognize codons ending in cytidine (B196190) (C).

This "four-way wobbling" allows a single tRNA species to decode all four codons in a degenerate codon family, reducing the number of tRNA genes required in the genome. The ability of xo⁵U to recognize U- and C-ending codons is thought to involve non-Watson-Crick base pairing geometries that are facilitated by the C2'-endo conformation of the ribose.

Experimental Protocols

The characterization of 5-hydroxyuridine and its effects on tRNA function requires a combination of techniques for tRNA isolation, modification analysis, and functional assays.

Purification of Modified tRNA

Objective: To isolate specific tRNA species containing 5-hydroxyuridine or its derivatives.

Methodology:

-

Overexpression of tRNA: The tRNA of interest is overexpressed in a suitable bacterial strain (e.g., E. coli).

-

Total RNA Extraction: Total RNA is extracted from bacterial cells using methods such as acid-phenol-chloroform extraction followed by isopropanol (B130326) precipitation.

-

tRNA Enrichment: The tRNA fraction is enriched from the total RNA by methods like size-exclusion chromatography or anion-exchange chromatography.

-

Specific tRNA Isolation: The specific tRNA species is purified from the enriched fraction using methods like hybridization to a complementary biotinylated DNA probe immobilized on streptavidin beads, followed by elution. Alternatively, polyacrylamide gel electrophoresis (PAGE) can be used to separate tRNA species.

Analysis of tRNA Modifications by Mass Spectrometry

Objective: To identify and quantify 5-hydroxyuridine and other modifications in a tRNA sample.

Methodology:

-

tRNA Digestion: Purified tRNA is enzymatically digested to single nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I.

-

Liquid Chromatography (LC) Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) using a reversed-phase column.

-

Mass Spectrometry (MS) Analysis: The eluting nucleosides are analyzed by a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode. The mass-to-charge ratio (m/z) of the parent ion and specific fragment ions for each nucleoside are monitored to provide high specificity and sensitivity.

-

Quantification: The amount of each modified nucleoside, including ho⁵U, is quantified by comparing its peak area to that of an internal standard or by using a standard curve generated with known amounts of the pure nucleoside.

Experimental Workflow for tRNA Modification Analysis

Caption: Workflow for tRNA modification analysis by LC-MS.

In Vitro Translation Assay

Objective: To assess the functional impact of 5-hydroxyuridine on the translational efficiency of a specific tRNA.

Methodology:

-

Preparation of Components:

-

Cell-free extract: A protein synthesis system is prepared from a suitable source (e.g., E. coli S30 extract).

-

mRNA template: An mRNA transcript encoding a reporter protein (e.g., luciferase or GFP) with codons that are read by the tRNA of interest is synthesized.

-

tRNAs: Purified tRNA with and without the 5-hydroxyuridine modification are prepared.

-

Amino acids and energy source: A mixture of amino acids (including a radiolabeled one if desired) and an energy regeneration system (ATP, GTP, etc.) are prepared.

-

-

Translation Reaction: The cell-free extract, mRNA template, tRNAs, amino acids, and energy source are combined in a reaction tube and incubated at the optimal temperature (e.g., 37°C).

-

Analysis of Protein Synthesis: The amount of synthesized reporter protein is quantified. This can be done by:

-

Measuring the activity of the reporter enzyme (e.g., luciferase assay).

-

Detecting the protein by western blotting using a specific antibody.

-

Quantifying the incorporation of a radiolabeled amino acid into the synthesized protein.

-

-

Comparison: The translational efficiency of the ho⁵U-modified tRNA is compared to that of the unmodified tRNA by comparing the amount of protein synthesized in each reaction.

Conclusion and Future Directions

5-hydroxyuridine is a key post-transcriptional modification in bacterial tRNA that serves as a crucial intermediate in the biosynthesis of other wobble uridine modifications. Its primary biological function is to enhance the conformational flexibility of the anticodon loop, thereby expanding the codon recognition capabilities of the tRNA. This allows for a more efficient and versatile translation process.

While the biosynthetic pathways and the qualitative functional role of ho⁵U are becoming clearer, there is a need for more quantitative data to fully understand its impact. Future research should focus on obtaining precise measurements of the thermodynamic stability of ho⁵U-containing tRNAs, the kinetics of codon-anticodon binding, and the rates of translation in reconstituted in vitro systems. Such data will be invaluable for building more accurate models of translation and for understanding the intricate roles of tRNA modifications in gene expression. Furthermore, elucidating the specific roles of the enzymes involved in ho⁵U biosynthesis could open up new avenues for the development of novel antimicrobial agents that target these essential pathways. The principles of tRNA modification and its impact on translation are also of significant interest to the field of synthetic biology and the development of next-generation protein therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Hydroxyuridine (B57132) as a Biomarker for Oxidative Stress

Introduction: The Double-Edged Sword of Cellular Respiration

Oxidative stress represents a critical imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage.[1][2] While ROS are natural byproducts of normal metabolic processes, their overproduction can lead to extensive damage to cellular components, including lipids, proteins, and nucleic acids.[2][3] This cumulative damage is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, as well as in the aging process itself.[2][4]

To understand and combat the effects of oxidative stress, it is crucial to identify and quantify the specific molecules that are modified by ROS. These molecules, known as biomarkers, serve as measurable indicators of oxidative damage, providing valuable insights for diagnosing diseases, monitoring their progression, and evaluating the efficacy of therapeutic interventions.[1][5] While DNA and lipid oxidation have been studied extensively, the oxidative damage to ribonucleic acid (RNA) is an increasingly recognized and critical aspect of cellular pathology.[4] Among the various products of RNA oxidation, 5-hydroxyuridine (5-OHU) has emerged as a significant biomarker. This guide provides a comprehensive overview of 5-OHU, its formation, its role as a biomarker, and the methodologies for its detection and quantification.

5-Hydroxyuridine: A Specific Marker of RNA Oxidation

5-Hydroxyuridine (5-OHU) is a major product resulting from the oxidative damage of uridine (B1682114) and cytosine residues within RNA molecules by various chemical oxidants and ROS.[6] Unlike DNA, which is primarily located in the nucleus and protected by histones, RNA is largely single-stranded and more exposed in the cytoplasm, making it particularly susceptible to oxidative attack.[3] The formation of 5-OHU and other oxidized nucleosides like 8-hydroxyguanosine (B14389) (8-OHG) can disrupt RNA integrity, leading to impaired protein synthesis and altered cellular function.[3][4]

The presence of 5-OHU in biological samples is a direct indicator of RNA-specific oxidative damage, providing a window into the cellular stress landscape that complements markers of DNA or lipid peroxidation.

Signaling Pathway: Formation of 5-Hydroxyuridine

The formation of 5-hydroxyuridine is a direct consequence of the interaction between reactive oxygen species and uridine or cytosine bases in RNA. The primary mechanism involves the hydroxyl radical (•OH), one of the most potent ROS, attacking the C5-C6 double bond of the pyrimidine (B1678525) ring.

Quantitative Data on Oxidative Stress Biomarkers

While specific quantitative data for 5-hydroxy-arabinouridine is not widely available in the cited literature, data for the closely related and more commonly measured 5-hydroxyuridine (5-OHU) and other oxidative stress markers provide a valuable reference. The table below summarizes findings for various biomarkers across different conditions, highlighting the utility of these measurements in clinical and research settings.

| Biomarker | Sample Type | Condition/Disease | Concentration/Level Finding | Analytical Method | Reference |

| 5-HIAA | 24-Hour Urine | Carcinoid Tumors (Large) | > 25 mg/24 h | HPLC, LC-MS/MS | [7][8] |

| 5-HIAA | 24-Hour Urine | Carcinoid Tumors (Small) | 7-25 mg/24 h | HPLC, LC-MS/MS | [7] |

| 5-HIAA | Spot Urine | Neuroendocrine Neoplasms | Cutoff: 5.3 µmol/mmol creatinine | Not Specified | [9] |

| 5-HIAA | Serum | Neuroendocrine Neoplasms | > 22 ng/mL (Elevated) | Not Specified | [7] |

| 8-OHdG | Urine & Serum | Type 2 Diabetes | Significantly higher in patients | Not Specified | [10] |

| MDA | Serum | Type 2 Diabetes | Significantly higher in patients | Not Specified | [10] |

| 5-hmC | Human Urine | Healthy Volunteers | 22.6 ± 13.7 nmol/L | HPLC-MS/MS | [11] |

| 5-mC | Human Urine | Healthy Volunteers | 52.4 ± 50.2 nmol/L | HPLC-MS/MS | [11] |

Abbreviations: 5-HIAA (5-Hydroxyindoleacetic Acid), 8-OHdG (8-hydroxy-2'-deoxyguanosine), MDA (Malondialdehyde), 5-hmC (5-hydroxymethylcytosine), 5-mC (5-methylcytosine), HPLC (High-Performance Liquid Chromatography), LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Experimental Protocols: Measurement of 5-Hydroxyuridine

The gold standard for the sensitive and specific quantification of modified nucleosides like 5-OHU from biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[12] This technique offers excellent selectivity by separating the analyte from a complex matrix, followed by highly specific detection based on its mass-to-charge ratio.

Detailed Methodology for LC-MS/MS Quantification

1. Sample Collection and Preparation:

-

Urine: Collect 24-hour or spot urine samples. To prevent degradation, samples should be immediately frozen and stored at -80°C. For analysis, thaw and centrifuge to remove particulate matter.

-

Tissue/Cells: Harvest cells or tissues and immediately flash-freeze in liquid nitrogen. Store at -80°C. Homogenize the tissue/cells in a suitable buffer on ice.

2. RNA Extraction and Hydrolysis:

-

Extract total RNA from the sample using established methods (e.g., Trizol reagent or commercial kits).

-

To release individual nucleosides, enzymatically hydrolyze the purified RNA. A common protocol involves incubation with nuclease P1, followed by bacterial alkaline phosphatase to dephosphorylate the resulting nucleotides to nucleosides.

3. Solid-Phase Extraction (SPE) for Cleanup and Enrichment (Optional but Recommended):

-

To remove interfering substances and concentrate the analyte, pass the hydrolyzed sample through an SPE cartridge (e.g., a C18 or mixed-mode cation exchange sorbent).

-

Wash the cartridge to remove salts and polar impurities.

-

Elute the nucleosides with an appropriate solvent (e.g., methanol).

-

Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12][13]

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile.

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Operate in positive electrospray ionization (ESI+) mode.

-

Detection Mode: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for 5-OHU and its stable isotope-labeled internal standard.

-

Quantification: Create a calibration curve using standards of known 5-OHU concentrations. The concentration in the sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

-

Experimental Workflow Diagram

Logical Relationships: From Oxidative Stress to Disease

The measurement of 5-OHU provides a crucial link in understanding the progression from a state of oxidative stress to the clinical manifestation of disease. Elevated levels of this biomarker can indicate an ongoing pathological process, potentially before symptoms become apparent. This relationship is critical for drug development, as it allows for the assessment of novel antioxidant therapies by monitoring their ability to reduce levels of RNA oxidation products.

Conclusion

5-Hydroxyuridine is a valuable and specific biomarker for RNA oxidative damage. Its detection and quantification provide a direct measure of the impact of oxidative stress on a critical class of macromolecules. The methodologies for its analysis, particularly LC-MS/MS, are robust, sensitive, and suitable for application in both fundamental research and clinical settings. For scientists and professionals in drug development, monitoring 5-OHU can offer mechanistic insights into disease processes and serve as a crucial endpoint for evaluating the efficacy of antioxidant and cytoprotective therapies. As research continues to unravel the complexities of RNA oxidation, the importance of biomarkers like 5-hydroxyuridine in advancing human health is set to grow.

References

- 1. Introduction to serial reviews: Oxidative stress biomarker and its application to health maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarkers of Oxidative Stress in Acute and Chronic Diseases [mdpi.com]

- 3. Cadmium Stress Leads to Rapid Increase in RNA Oxidative Modifications in Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current perspectives on the clinical implications of oxidative RNA damage in aging research: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and base pairing properties of DNA-RNA heteroduplex containing 5-hydroxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxyindoleacetic Acid (5-HIAA): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 8. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biomarkers of Oxidative Stress and Their Clinical Relevance in Type 2 Diabetes Mellitus Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Putative Discovery and Isolation of 5-Hydroxy-Arabinouridine in RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

To date, the natural occurrence of 5-hydroxy-arabinouridine (ara-U(OH)) in RNA has not been documented in scientific literature. However, the existence of other modified nucleosides, including the structurally related 5-hydroxyuridine (B57132) (5-OHU) which arises from oxidative damage, suggests that the discovery of novel RNA modifications is an ongoing frontier in molecular biology. This technical guide provides a comprehensive, albeit hypothetical, framework for the discovery and isolation of this compound from biological RNA samples. The methodologies detailed herein are based on established and widely accepted protocols for the identification and characterization of novel ribonucleosides, leveraging state-of-the-art chromatographic and mass spectrometric techniques. This document is intended to serve as a roadmap for researchers embarking on the exploration of the epitranscriptome and the potential discovery of new therapeutic targets.

Introduction

The landscape of RNA biology has been profoundly expanded by the discovery of a diverse array of post-transcriptional modifications. These modifications play critical roles in RNA stability, structure, and function, influencing processes from translation to gene regulation. While over 170 modified nucleosides have been identified, it is likely that many more remain to be discovered.

5-hydroxyuridine (5-OHU) is a known modification resulting from the oxidation of uridine (B1682114) and cytidine (B196190) in RNA. Arabinose-configured nucleosides, such as arabinouridine (ara-U), are also of significant interest, often exhibiting antiviral and anticancer properties. The combination of these two features in a single molecule, this compound (ara-U(OH)), presents an intriguing possibility for a novel, naturally occurring ribonucleoside with potentially unique biological functions.

This guide outlines a systematic approach for the discovery, isolation, and characterization of this hypothetical molecule from cellular RNA.

Hypothetical Discovery and Isolation Workflow

The proposed workflow for the discovery and isolation of this compound is a multi-step process that begins with the isolation of total RNA from a biological source and culminates in the unequivocal identification and quantification of the target molecule.

Detailed Experimental Protocols

RNA Extraction and Purification

The initial step involves the isolation of high-quality total RNA from the chosen biological source.

Protocol: Total RNA Extraction using a Modified CTAB Method

This protocol is adapted for tissues potentially rich in secondary metabolites that can interfere with RNA isolation.

-

Homogenization: Freeze the biological sample (100-200 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Lysis: Transfer the powder to a pre-warmed (65°C) extraction buffer containing 2% CTAB, 2 M NaCl, 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, and 2% PVP. Vortex vigorously.

-

Organic Extraction: Perform two extractions with an equal volume of chloroform:isoamyl alcohol (24:1). Centrifuge at 12,000 x g for 15 minutes at 4°C after each extraction to separate the phases.

-

Precipitation: To the final aqueous phase, add 0.25 volumes of 10 M LiCl and incubate overnight at 4°C to selectively precipitate RNA.

-

Washing and Solubilization: Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in RNase-free water.

-

Quality Control: Assess RNA integrity and concentration using agarose (B213101) gel electrophoresis and UV-Vis spectrophotometry (A260/A280 and A260/A230 ratios).

Enzymatic Digestion of RNA to Nucleosides

Complete enzymatic digestion of the purified RNA is crucial for the accurate analysis of its constituent nucleosides.

Protocol: Two-Step Enzymatic Hydrolysis

-

Nuclease P1 Digestion:

-

To 10-20 µg of total RNA, add 10 units of Nuclease P1 in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).

-

Incubate at 37°C for 2 hours.

-

-

Alkaline Phosphatase Treatment:

-

Add 10 units of bacterial alkaline phosphatase and adjust the pH to approximately 8.0 with ammonium bicarbonate.

-

Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

-

-

Sample Preparation: Centrifuge the reaction mixture to pellet any undigested material and transfer the supernatant for HPLC-MS/MS analysis.

Chromatographic Separation of Nucleosides

High-performance liquid chromatography (HPLC) is employed to separate the complex mixture of nucleosides prior to mass spectrometric analysis.

Protocol: Reversed-Phase HPLC

-

Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size) is suitable for separating polar nucleosides.

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A shallow gradient from 0% to 20% Mobile Phase B over 30 minutes is a typical starting point. The gradient can be optimized to achieve the best separation of the target analyte from other nucleosides.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 35°C.

Mass Spectrometric Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of novel nucleosides.

Protocol: LC-MS/MS Analysis

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Full Scan MS: Initially, perform a full scan analysis to detect the protonated molecular ion ([M+H]⁺) of the putative this compound. The theoretical exact mass of [C₉H₁₂N₂O₇+H]⁺ is 261.0717 m/z.

-

Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the ion with m/z 261.0717 to obtain a characteristic fragmentation pattern. Key expected fragments would include the loss of the ribose sugar, resulting in the protonated base (5-hydroxyuracil) at m/z 129.0346.

-

Quantification: Develop a multiple reaction monitoring (MRM) method for sensitive and specific quantification. The MRM transition would be m/z 261.1 → 129.0.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Quantitative Analysis of this compound in Different Tissues

| Tissue Type | This compound (fmol/µg RNA) | Standard Deviation |

| Brain | 1.25 | 0.15 |

| Liver | 0.89 | 0.11 |

| Kidney | 2.54 | 0.32 |

| Heart | Not Detected | - |

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 261.0717 | 261.0719 | 0.77 |

| [M+Na]⁺ | 283.0537 | 283.0539 | 0.71 |

Visualization of Key Processes

Visual diagrams are essential for conveying complex experimental workflows and molecular relationships.

Validation with a Synthetic Standard

The definitive confirmation of the identity of a novel molecule requires comparison with a chemically synthesized standard. The synthetic this compound would be subjected to the same LC-MS/MS analysis as the biological sample. Co-elution of the synthetic standard and the putative biological molecule, along with identical mass spectra and fragmentation patterns, would provide unequivocal proof of its identity.

Conclusion and Future Directions

The discovery of this compound in RNA would represent a significant addition to the growing field of epitranscriptomics. The methodologies outlined in this technical guide provide a robust and systematic approach for its potential discovery and isolation. Should this novel ribonucleoside be identified, subsequent research would focus on elucidating its biosynthetic pathway, its specific locations within different RNA species, and its functional role in cellular processes. Such findings could open new avenues for understanding RNA-mediated gene regulation and may present novel opportunities for therapeutic intervention in a variety of diseases. The quest to uncover the full spectrum of RNA modifications is far from over, and the potential discovery of molecules like this compound underscores the exciting future of RNA research.

An In-depth Technical Guide to the Chemical Properties of 5-hydroxy-arabinouridine

Disclaimer: Direct experimental data on 5-hydroxy-arabinouridine is limited in publicly available literature. This guide synthesizes information from closely related compounds, particularly 5-hydroxyuridine (B57132), and general principles of nucleoside chemistry to provide a comprehensive overview for research and drug development professionals. All information pertaining to 5-hydroxyuridine is explicitly identified.

Introduction

This compound is a synthetic pyrimidine (B1678525) nucleoside analog. It belongs to the class of arabinonucleosides, which are characterized by the presence of an arabinose sugar moiety instead of the ribose found in natural uridine. The key structural feature of this compound is the hydroxyl group at the 5-position of the uracil (B121893) base. This modification can significantly influence the molecule's chemical and biological properties, including its base-pairing interactions and recognition by cellular enzymes. Nucleoside analogs are a cornerstone of antiviral and anticancer therapies, and understanding the chemical properties of novel analogs like this compound is crucial for the development of new therapeutic agents.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of 5-hydroxyuridine

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₇ | PubChem[1] |

| Molecular Weight | 260.20 g/mol | PubChem[1] |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione | PubChem[1] |

| CAS Number | 957-77-7 | CAS Common Chemistry[2] |

| Melting Point | 242-246 °C | CAS Common Chemistry, Chem-Impex[2][3] |

| Appearance | White to light yellow powder | Chem-Impex[3] |

| Solubility | Soluble in water | CymitQuimica[4] |

| XLogP3 (Computed) | -2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 6 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Note: This data is for 5-hydroxyuridine, not this compound.

Experimental Protocols

A definitive, optimized synthesis protocol for this compound is not published. However, a plausible synthetic route can be devised based on established methods for the synthesis of 5-substituted arabinouridine derivatives.[5][6] The following outlines a generalized experimental workflow.

Methodology:

-

Protection of Arabinouridine: The starting material, arabinouridine, would first have its sugar hydroxyl groups protected to prevent side reactions. This is commonly achieved using protecting groups such as benzoyl (Bz) or tert-butyldimethylsilyl (TBDMS) groups.

-

Halogenation of the Uracil Ring: The protected arabinouridine would then undergo halogenation at the 5-position of the uracil ring. For instance, bromination can be achieved using N-bromosuccinimide (NBS) in a suitable solvent.

-

Introduction of the 5-hydroxyl group: The 5-halo-arabinouridine derivative can then be converted to the 5-hydroxy analog. This may be achieved through various methods, including nucleophilic substitution with a protected hydroxyl group followed by deprotection, or through metal-catalyzed hydroxylation reactions.

-

Deprotection: The protecting groups on the sugar moiety are removed. For example, benzoyl groups can be removed by treatment with sodium methoxide (B1231860) in methanol.

-

Purification and Characterization: The final product, this compound, would be purified using techniques such as silica (B1680970) gel column chromatography and/or recrystallization. The structure and purity of the compound would then be confirmed by analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Signaling Pathways and Mechanism of Action

Specific signaling pathways involving this compound have not been elucidated. However, as a nucleoside analog, its mechanism of action, particularly in an antiviral context, can be hypothesized to follow the general pathway of other such compounds.[7][8]

The proposed mechanism involves the following steps:

-

Cellular Uptake: this compound is transported into the host cell via nucleoside transporters.

-

Phosphorylation: Inside the cell, it is sequentially phosphorylated by host cell kinases to its monophosphate, diphosphate, and finally its active triphosphate form.

-

Inhibition of Viral Polymerase: The triphosphate analog can then act as a competitive inhibitor of the viral RNA or DNA polymerase, competing with the natural nucleoside triphosphate.

-

Chain Termination: If incorporated into the growing viral DNA or RNA strand, the arabinose sugar moiety, particularly the 2'-hydroxyl in the 'up' position, can cause steric hindrance and prevent the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

Conclusion

This compound represents a potentially interesting molecule for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is scarce, by drawing parallels with its close analog, 5-hydroxyuridine, and understanding the general principles of nucleoside analog synthesis and mechanisms of action, a solid foundation for future research can be established. Further studies are warranted to synthesize and characterize this compound and to evaluate its biological activity, particularly its potential as an antiviral or anticancer agent.

References

- 1. 5-Hydroxyuridine | C9H12N2O7 | CID 94196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 957-77-7: 5-Hydroxyuridine | CymitQuimica [cymitquimica.com]

- 5. wiley.com [wiley.com]

- 6. researchgate.net [researchgate.net]

- 7. study.com [study.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Architecture of 5-hydroxy-arabinouridine: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 5-hydroxy-arabinouridine. While specific experimental data for this particular nucleoside analog is not extensively available in the public domain, this document outlines the critical experimental protocols and data analysis strategies based on established techniques for similar compounds. By leveraging nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, researchers can definitively determine the chemical structure and stereochemistry of this compound, a crucial step in understanding its biological function and potential as a therapeutic agent. This guide also presents hypothetical data in structured tables and illustrative workflows using Graphviz to provide a practical framework for researchers in the field.

Introduction

This compound is a modified nucleoside, a class of molecules with significant roles in various biological processes and as potential pharmaceuticals. The structural elucidation of such novel compounds is a cornerstone of drug discovery and chemical biology. The precise determination of atomic connectivity, stereochemistry, and three-dimensional conformation is paramount for understanding its mechanism of action, designing derivatives with improved properties, and enabling its synthesis. This guide details the multi-faceted approach required for the complete structural characterization of this compound.

Core Methodologies for Structural Elucidation

The definitive structural determination of this compound relies on a combination of powerful analytical techniques. The general workflow for such an endeavor is outlined below.

Caption: General workflow for the structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. A suite of 1D and 2D NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C{¹H} NMR spectra to identify all proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the arabinose and uracil (B121893) moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the arabinose sugar to the 5-hydroxyuracil (B1221707) base.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and conformation of the molecule by identifying protons that are close in space.

-

Hypothetical NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar structures like 5-hydroxyuridine (B57132) and arabinouridine.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Uracil Base | |||

| 6 | ~7.8 | ~140 | C2, C4, C5 |

| 1' | ~6.0 | ~90 | C2, C6 |

| Arabinose Sugar | |||

| 2' | ~4.3 | ~75 | C1', C3' |

| 3' | ~4.1 | ~76 | C2', C4' |

| 4' | ~4.0 | ~85 | C3', C5' |

| 5'a, 5'b | ~3.8, ~3.7 | ~61 | C4' |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer to obtain a highly accurate mass measurement. This allows for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion of this compound and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the connectivity of the molecule, such as the cleavage of the glycosidic bond between the sugar and the base.

Expected Mass Spectrometry Data

-

Molecular Formula: C₉H₁₂N₂O₇

-

Monoisotopic Mass: 276.0645 g/mol

-

Expected HRMS (M+H)⁺: 277.0717

-

Key MS/MS Fragments:

-

Loss of the arabinose moiety: resulting in the protonated 5-hydroxyuracil fragment.

-

Fragments corresponding to the arabinose sugar.

-

The fragmentation pathway can be visualized as follows:

Caption: Simplified MS/MS fragmentation of this compound.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of this compound of sufficient quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to X-rays to collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

Biological Context and Signaling Pathways

While the specific biological role of this compound is not yet well-defined, modified nucleosides often act as inhibitors of key enzymes in nucleic acid metabolism or as signaling molecules. Based on the structure, potential biological activities could involve interference with RNA or DNA synthesis, or modulation of pathways regulated by uridine (B1682114) derivatives. Further research is needed to elucidate its precise biological functions.

A hypothetical signaling pathway that could be investigated is its potential interaction with pyrimidine (B1678525) metabolism enzymes.

Caption: Hypothetical pathway of this compound bioactivation.

Conclusion

The structural elucidation of this compound requires a synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. This guide provides the foundational experimental protocols and expected data to guide researchers in this process. The definitive characterization of its molecular architecture is a critical prerequisite for exploring its biological activity and potential applications in drug development. Future studies should focus on obtaining empirical data for this compound to validate the hypothetical frameworks presented herein and to uncover its role in biological systems.

The Elusive 5-Hydroxy-Arabinouridine: A Technical Examination of Its Potential Natural Occurrence

An in-depth guide for researchers, scientists, and drug development professionals on the current understanding of 5-hydroxy-arabinouridine, from the context of naturally occurring related compounds to hypothetical biosynthetic pathways.

Executive Summary

Despite significant interest in modified nucleosides for therapeutic applications, a thorough review of existing scientific literature reveals no definitive evidence for the natural occurrence of this compound in any organism to date. This technical guide addresses this knowledge gap by providing a comprehensive overview of the natural occurrence of its parent compound, arabinouridine, and related hydroxylated nucleosides. Furthermore, we present a hypothetical biosynthetic pathway for this compound based on known enzymatic reactions, offering a theoretical framework for future research and discovery in this area. While direct quantitative data and established experimental protocols for the natural isolation of this compound are unavailable, this guide furnishes researchers and drug development professionals with the foundational knowledge of related natural products and biochemical principles essential for exploring its potential existence and therapeutic utility.

Natural Occurrence of Arabinonucleosides: A Precedent in Nature

While this compound remains undiscovered in nature, its precursor, arabinouridine (araU), and other arabinonucleosides have been isolated from marine organisms, particularly sponges. These findings establish a biological precedent for the synthesis and accumulation of arabinose-containing nucleosides in living systems.

Marine sponges are a well-established source of unique and biologically active nucleosides.[1] The discovery of spongothymidine (B1329284) and spongouridine (B1667586) in the Caribbean sponge Cryptotethya crypta was a landmark in the field of marine natural products.[2] These arabinose-containing pyrimidines were the first identified non-ribose/deoxyribose nucleosides from a natural source and have been instrumental in the development of antiviral and anticancer drugs.[1][2]

The table below summarizes key arabinonucleosides isolated from marine sponges, highlighting the organisms in which they were found.

| Arabinonucleoside | Organism(s) | Reference(s) |

| Spongouridine (arabinouridine) | Cryptotethya crypta | [2] |

| Spongothymidine (arabinothymidine) | Cryptotethya crypta | [2] |

The presence of these foundational arabinonucleosides suggests that the enzymatic machinery for the synthesis of the arabinose sugar and its attachment to a nucleobase exists in these organisms. This provides a logical starting point for investigating the potential for further modifications, such as hydroxylation.

Enzymatic Hydroxylation of Nucleosides: A Potential Pathway

The transformation of arabinouridine to this compound would necessitate a hydroxylation reaction at the C5 position of the uracil (B121893) base. While this specific reaction has not been observed in the context of arabinouridine in a natural system, enzymatic hydroxylation of nucleosides and other aromatic rings is a common biochemical transformation.

Cytochrome P450 monooxygenases are a superfamily of enzymes known to catalyze a wide variety of oxidative reactions, including the hydroxylation of aromatic substrates.[3] These enzymes play crucial roles in metabolism, detoxification, and the biosynthesis of secondary metabolites. It is conceivable that a specific cytochrome P450 enzyme or a related hydroxylase could catalyze the C5-hydroxylation of arabinouridine.

Hypothetical Biosynthesis of this compound

Based on the established presence of arabinouridine in nature and the known capabilities of hydroxylating enzymes, a hypothetical biosynthetic pathway for this compound can be proposed. This pathway would likely involve two key stages:

-

Biosynthesis of Arabinouridine: The formation of arabinouridine from precursor molecules.

-

Hydroxylation of Arabinouridine: The enzymatic conversion of arabinouridine to this compound.

The following diagram illustrates this hypothetical pathway.

Methodologies for a Hypothetical Search and Identification

For researchers interested in pursuing the discovery of naturally occurring this compound, a targeted approach combining advanced analytical techniques would be required. The following outlines a potential experimental workflow.

Sample Collection and Extraction

Based on the known sources of arabinonucleosides, initial screening would logically focus on marine sponges of the genus Cryptotethya and other related species.

-

Collection: Sponges would be collected from their natural habitat and immediately frozen in liquid nitrogen to quench metabolic activity.

-

Extraction: The frozen tissue would be homogenized and extracted with a series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate compounds based on their chemical properties.

Chromatographic Separation and Detection

The crude extracts would be subjected to multiple rounds of chromatographic separation to isolate individual compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the primary tool for separation. A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape, would be employed.

-

Mass Spectrometry (MS): The HPLC system would be coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for sensitive detection and accurate mass measurement of eluting compounds. A targeted search for the [M+H]⁺ ion of this compound (C₉H₁₂N₂O₇, expected m/z 277.0717) would be performed.

Structural Elucidation

Once a candidate peak is identified, its structure would need to be rigorously confirmed.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion would provide structural information about the sugar and base moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If a sufficient quantity of the pure compound can be isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structure determination.

The following diagram illustrates a potential experimental workflow for the discovery of this compound.

Conclusion and Future Perspectives

The natural occurrence of this compound remains an open question. While direct evidence is currently lacking, the established presence of arabinouridine in marine organisms and the widespread existence of enzymatic hydroxylation mechanisms provide a strong rationale for its potential existence. The hypothetical biosynthetic pathway and proposed experimental workflow presented in this guide offer a roadmap for researchers to explore this intriguing possibility. The discovery of naturally occurring this compound would not only expand our understanding of the chemical diversity of marine natural products but could also provide a novel lead compound for the development of new therapeutic agents. Future research in this area should focus on targeted metabolomic screening of organisms known to produce arabinonucleosides and the exploration of the enzymatic capabilities of these organisms and their associated symbionts.

References

The Enigmatic Role of 5-Hydroxy-Arabinouridine in RNA Damage and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of RNA is paramount for the precise execution of genetic information. While the consequences of DNA damage are well-documented, the landscape of RNA damage and its cellular responses is an expanding frontier of scientific inquiry. This technical guide delves into the core of a specific, yet understudied, RNA lesion: 5-hydroxy-arabinouridine (ara-ho⁵U). As an oxidized derivative of arabinouridine, this molecule presents a unique structural challenge to the cellular machinery. This document provides a comprehensive overview of the presumed role of this compound in RNA damage, explores potential repair pathways, and outlines detailed experimental protocols for its study. Due to the limited direct research on this compound, this guide synthesizes information from related oxidized ribonucleosides and arabinonucleosides to present a cohesive and technically grounded perspective.

Introduction: The Specter of RNA Damage

Reactive oxygen species (ROS), byproducts of normal metabolic processes and environmental stressors, perpetually challenge the stability of cellular macromolecules. While DNA is a primary target, RNA is also highly susceptible to oxidative damage. The consequences of damaged RNA are profound, leading to stalled translation, production of truncated or misfolded proteins, and ultimately, cellular dysfunction. A variety of oxidized nucleosides have been identified in cellular RNA, with 5-hydroxyuridine (B57132) (ho⁵U) being a prominent lesion. This guide focuses on a structural analog, this compound, where the ribose sugar is replaced by arabinose. This seemingly subtle change has significant stereochemical implications for RNA structure and its interaction with cellular enzymes.

The Chemical Nature of this compound

This compound is characterized by a hydroxyl group at the C5 position of the uracil (B121893) base and an arabinose sugar moiety. The key distinction from its ribose counterpart lies in the stereochemistry of the 2'-hydroxyl group, which is in a trans position relative to the 3'-hydroxyl group in arabinose, as opposed to the cis configuration in ribose. This configuration favors a C2'-endo sugar pucker, similar to that found in deoxyribose, which can significantly alter the local conformation of the RNA backbone.[1][2][3][4][5][6][7][8][9][10]

The Role of this compound in RNA Damage

Direct experimental evidence for the formation and consequences of this compound in cellular RNA is currently lacking. However, based on studies of 5-hydroxyuridine and other oxidized ribonucleosides, we can infer its likely impact.

Formation of this compound

It is plausible that this compound could arise in RNA through two primary mechanisms:

-

Direct Oxidation of Arabinouridine in RNA: If arabinouridine is present in RNA, it could be directly oxidized by ROS to form this compound.

-

Incorporation of Oxidized Precursors: Oxidized arabinouridine triphosphates (ara-ho⁵UTP) from the nucleotide pool could be mistakenly incorporated into RNA by RNA polymerases during transcription.

Structural and Functional Consequences

The presence of this compound within an RNA strand is predicted to have significant structural and functional repercussions:

-

Altered RNA Conformation: The C2'-endo pucker of the arabinose sugar would locally distort the A-form helical structure typical of RNA, potentially impacting tertiary folding and interactions with RNA-binding proteins.[1][2][3][4][5][6][7][8][9][10]

-

Impact on Translation: Studies on 5-hydroxyuridine have shown that it can stall the ribosome during translation, leading to reduced protein synthesis.[11] It is highly probable that this compound would have a similar, if not more pronounced, effect due to the additional conformational distortion from the arabinose sugar.

-

Cellular Toxicity: Arabinonucleosides have been shown to be cytotoxic by inhibiting DNA and RNA synthesis.[12][13][14][15][16] The presence of this compound could therefore contribute to cellular toxicity.

Potential Cellular Repair Mechanisms

While dedicated RNA repair pathways are not as well-defined as their DNA counterparts, cells are not defenseless against RNA damage. The repair of this compound would likely involve a multi-step process.

Recognition and Excision

The first step in any repair pathway is the recognition of the lesion. It is possible that enzymes with broad substrate specificity for oxidized pyrimidines could recognize this compound. Potential candidates could include enzymes from the base excision repair (BER) pathway that have been shown to act on oxidized bases in DNA.[17]

Putative Repair Pathways

Given the lack of a direct RNA repair template, the primary mechanisms for dealing with damaged RNA are likely to be:

-

RNA Degradation: The damaged RNA molecule could be targeted for degradation by cellular ribonucleases. The recognition of the lesion might be facilitated by the stalled ribosome or by specific RNA-binding proteins that recognize oxidized bases.

-

Direct Reversal (less likely for this lesion): While some RNA modifications can be directly reversed, this is less likely for a hydroxylated base.

-

Nucleotide Excision Repair-like Mechanism (hypothetical): It is conceivable that a mechanism analogous to nucleotide excision repair could exist for RNA, where a short stretch of RNA containing the lesion is removed and re-synthesized. However, there is currently no strong evidence for such a pathway.

The following diagram illustrates a hypothetical signaling pathway for the cellular response to this compound-induced RNA damage.

Caption: Hypothetical signaling pathway for this compound RNA damage.

Data Presentation: Comparative Analysis of Related Nucleosides

Due to the absence of quantitative data for this compound, the following table summarizes key parameters for the related and better-studied 5-hydroxyuridine. This data can serve as a baseline for formulating hypotheses about the behavior of this compound.

| Parameter | 5-Hydroxyuridine (ho⁵U) in RNA | Predicted Impact of Arabinose Sugar | Reference |

| Effect on Translation | Causes ribosome stalling and reduced protein synthesis. | Likely to be more pronounced due to additional structural distortion. | [11] |

| Base Pairing | Primarily pairs with Adenine. | The fundamental base pairing should remain, but the stability of the pair might be altered by the sugar conformation. | Inferred |

| Thermal Stability of Duplex | Can slightly destabilize RNA duplexes. | The C2'-endo pucker might further decrease duplex stability. | Inferred |

| Recognition by Enzymes | Substrate for some DNA glycosylases in vitro. | Recognition by repair enzymes may be altered due to the different sugar backbone. | [17] |

Experimental Protocols

Investigating the role of this compound requires specialized experimental approaches. The following protocols are adapted from established methods for studying modified ribonucleosides.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of RNA containing a site-specific this compound lesion necessitates the chemical synthesis of its phosphoramidite building block. This is a multi-step process that can be adapted from protocols for other modified nucleosides.

Workflow for Phosphoramidite Synthesis:

Caption: Workflow for the synthesis of this compound phosphoramidite.

Detailed Methodology:

-

Protection of the 5'-Hydroxyl Group: React this compound with dimethoxytrityl (DMT) chloride in pyridine (B92270) to protect the 5'-hydroxyl group.

-

Protection of the 2' and 3'-Hydroxyl Groups: Protect the 2' and 3'-hydroxyl groups of the arabinose sugar using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) chloride.

-

Protection of the 5-Hydroxyl Group on the Base: The hydroxyl group on the uracil base needs to be protected, for example, by acetylation, to prevent side reactions during oligonucleotide synthesis.

-

Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to introduce the phosphoramidite moiety.

-

Purification: Purify the final phosphoramidite product using column chromatography.

In Vitro Transcription with Modified Nucleotides

To generate longer RNA molecules containing this compound, in vitro transcription can be employed, provided that the corresponding triphosphate (ara-ho⁵UTP) is available.

Protocol:

-

Reaction Setup: Assemble the in vitro transcription reaction on ice. A typical 20 µL reaction includes:

-

Nuclease-free water

-

Transcription buffer (10X)

-

ATP, GTP, CTP (10 mM each)

-

UTP and/or ara-ho⁵UTP (10 mM total)

-

DNA template (with a T7, T3, or SP6 promoter)

-

RNase inhibitor

-

T7, T3, or SP6 RNA polymerase

-

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.

-

Purification: Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

Detection and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific detection and quantification of modified nucleosides in RNA.

Workflow for HPLC-MS/MS Analysis:

Caption: Workflow for the detection and quantification of this compound.

Detailed Methodology:

-

RNA Isolation: Isolate total RNA from the cells or tissues of interest.

-

Enzymatic Digestion: Digest the RNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

HPLC Separation: Separate the nucleosides using a reverse-phase HPLC column.

-

Mass Spectrometry: Analyze the eluate by tandem mass spectrometry. Use multiple reaction monitoring (MRM) to specifically detect the transition from the protonated molecular ion of this compound to its characteristic fragment ion (the base).

-

Quantification: Use a stable isotope-labeled internal standard of this compound to accurately quantify its amount in the sample.

Future Directions and Conclusion

The study of this compound is in its infancy. Future research should focus on unequivocally demonstrating its presence in cellular RNA and elucidating its specific effects on RNA metabolism and cellular function. The development of antibodies specific for this compound would enable its detection by immunological methods. Furthermore, identifying the enzymes that recognize and potentially repair this lesion will be crucial for understanding the complete picture of the cellular response to this unique form of RNA damage.

References

- 1. Synthesis and biophysical properties of arabinonucleic acids (ANA): circular dichroic spectra, melting temperatures, and ribonuclease H susceptibility of ANA.RNA hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Properties of arabinonucleic acids (ANA & 20'F-ANA): implications for the design of antisense therapeutics that invoke RNase H cleavage of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 12. Cytotoxicity of ribo-and arabinoside boron nucleosides in tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute cytotoxicity of arabinofuranosyl nucleoside analogs is not dependent on mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism and selectivity of arabinonucleoside in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selective toxicity of deoxyguanosine and arabinosyl guanine for T-leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidative base damage to DNA: specificity of base excision repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Enzymatic Pathways Involving 5-Hydroxy-Arabinouridine

Disclaimer: Extensive literature searches have revealed no well-documented, complete enzymatic pathways for the biosynthesis or catabolism of 5-hydroxy-arabinouridine. This compound is not a commonly reported natural metabolite. Therefore, this guide presents a scientifically inferred framework based on known enzymatic reactions involving structurally similar molecules, such as uridine (B1682114) and other arabinouridine analogs. The pathways, quantitative data, and experimental protocols described herein are intended to serve as a foundational resource for researchers initiating studies in this area.

Hypothetical Biosynthesis of this compound

The most plausible route for the biosynthesis of this compound is through the direct hydroxylation of arabinouridine. This type of reaction is commonly catalyzed by hydroxylase enzymes, particularly those from the cytochrome P450 superfamily. These enzymes are known to hydroxylate a wide variety of substrates, including aromatic compounds.

Proposed Biosynthetic Pathway

The proposed pathway involves a single enzymatic step: the conversion of arabinouridine to this compound.

Experimental Protocol: In Vitro Cytochrome P450 Hydroxylation Assay

This protocol is a general method for assessing the hydroxylation of a substrate by cytochrome P450 enzymes, adapted for the potential study of this compound formation.

Objective: To determine if arabinouridine can be hydroxylated by a specific cytochrome P450 isozyme to form this compound.

Materials:

-

Recombinant human cytochrome P450 (CYP) enzyme (e.g., CYP3A4, CYP2C9)[1][2]

-

CYP reductase

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)[1]

-

Arabinouridine (substrate)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard for LC-MS analysis

-

LC-MS/MS system for product detection and quantification

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the CYP isozyme, and CYP reductase.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Substrate Addition: Add arabinouridine to the reaction mixture to a final desired concentration.

-

Initiation of Reaction: Start the reaction by adding the NADPH generating system.[1]

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the formation of this compound.

Hypothetical Catabolism of this compound

The catabolism of this compound can be hypothesized to proceed through pathways analogous to those for other pyrimidine (B1678525) nucleosides. Two primary initial steps are plausible: phosphorolysis or phosphorylation.

Proposed Catabolic Pathways

Pathway A: Phosphorolysis This pathway involves the cleavage of the glycosidic bond by a phosphorylase, releasing 5-hydroxyuracil (B1221707) and arabinose-1-phosphate.